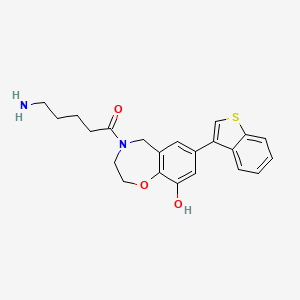

5-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole and related compounds typically involves multistep chemical reactions starting from appropriate benzoic acid derivatives or other precursor molecules. Almasirad et al. (2004) described the synthesis of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, which share a similar synthesis pathway and structural motif to the compound of interest, highlighting the use of fluorine substitutions to influence biological activity (Almasirad et al., 2004).

Molecular Structure Analysis

The molecular structure, including bond lengths and angles, of compounds similar to this compound has been studied using Density Functional Theory (DFT). Dhonnar et al. (2021) investigated the molecular structure of a closely related compound, providing insights into the electronic structure and stability of the oxadiazole ring system, which is crucial for understanding the chemical reactivity and interaction with biological targets (Dhonnar et al., 2021).

Chemical Reactions and Properties

Oxadiazole derivatives, including this compound, undergo various chemical reactions that modify their structure and, consequently, their biological activities. Bohle and Perepichka (2009) discussed the synthesis and reactivity of oxadiazole derivatives, emphasizing the role of substituents in determining the chemical properties of these compounds (Bohle & Perepichka, 2009).

Physical Properties Analysis

The physical properties of this compound, such as melting points, solubility, and stability, are influenced by its molecular structure. The study of these properties is essential for the development of pharmaceutical formulations. The work by Zhu et al. (2009) on the liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds offers valuable information on the relationship between structure and physical properties in this class of compounds (Zhu et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with biological molecules, are crucial for its potential therapeutic applications. The synthesis and biological evaluation of oxadiazole derivatives by Zarghi et al. (2008) demonstrate the importance of substituents on the oxadiazole ring for modulating biological activity, providing insights into the design of new compounds with enhanced efficacy (Zarghi et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Bhat et al. (2016) involved the synthesis of 1,3,4-oxadiazole derivatives, which included compounds similar to 5-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole. These compounds were characterized using IR, 1H NMR, 13C NMR, mass spectral data, and elemental analysis. The study highlights the process of synthesis and detailed characterization, which is fundamental in understanding the properties and potential applications of such compounds (Bhat et al., 2016).

Pharmaceutical Evaluation

- Almasirad et al. (2004) conducted research on new 1,3,4-oxadiazole compounds, testing their anticonvulsant activities. This study indicates the potential therapeutic applications of oxadiazole derivatives in treating conditions such as epilepsy (Almasirad et al., 2004).

Applications in Material Science

- The study by Kalia et al. (2020) investigated oxadiazole derivatives as agents for controlling mild steel dissolution. This research highlights the applications of such compounds in material science, particularly in corrosion inhibition (Kalia et al., 2020).

Liquid Crystal Technology

- Subrao et al. (2015) synthesized a series of 1,2,4-oxadiazoles with potential applications in liquid crystal technology. Their research emphasizes the mesomorphic properties and the influence of structural variations on the behavior of these compounds, which is crucial for the development of advanced display technologies (Subrao et al., 2015).

Wirkmechanismus

Mode of Action

It is known that oxadiazole derivatives can interact with various biological targets, leading to a range of potential therapeutic effects .

Biochemical Pathways

Oxadiazole derivatives have been studied for their potential antileishmanial activity , suggesting that they may interfere with the biochemical pathways of the Leishmania parasite.

Result of Action

Given the potential antileishmanial activity of similar compounds , it is possible that this compound could have a similar effect.

Biochemische Analyse

Biochemical Properties

5-Benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Eigenschaften

IUPAC Name |

5-benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTGFUQCCZWPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346360.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B5346361.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346365.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5346373.png)

![2-[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5346380.png)

![4-({3-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-4-methoxyphenyl}sulfonyl)morpholine](/img/structure/B5346387.png)

![2-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5346399.png)

![5-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)-2-pyrimidinamine](/img/structure/B5346406.png)

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5346407.png)

![N-(4-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}phenyl)acetamide hydrochloride](/img/structure/B5346408.png)

![{5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-furyl}methanol](/img/structure/B5346441.png)

![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-phenyl-2-piperazinone](/img/structure/B5346448.png)